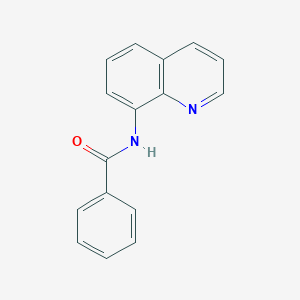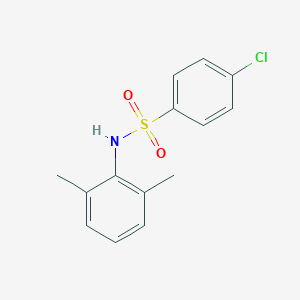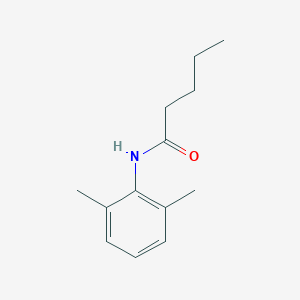![molecular formula C15H18N2O2 B185199 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile CAS No. 132462-23-8](/img/structure/B185199.png)
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile is a complex organic compound with the molecular formula C14H19N2O2. This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in the rings makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile typically involves multi-step organic reactions. One common method starts with the reaction of benzylamine with ethylene oxide to form an intermediate, which is then reacted with a suitable nitrile compound under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The presence of the nitrile group can also facilitate interactions with nucleophilic sites in biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Lacks the benzyl and nitrile groups, making it less reactive in certain chemical reactions.
4-Methyl-1-oxa-4-azaspiro[4.5]decane: Contains a methyl group instead of a benzyl group, affecting its chemical properties and reactivity.
3-(4-Morpholinyl)-1-oxa-8-azaspiro[4.5]decane: Contains a morpholine ring, which alters its biological activity.
Uniqueness
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile is unique due to its specific combination of functional groups and spirocyclic structure. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
9-benzyl-1,4-dioxa-9-azaspiro[4.5]decane-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-10-14-6-7-15(18-8-9-19-15)12-17(14)11-13-4-2-1-3-5-13/h1-5,14H,6-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRMGPHDKVTGIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1C#N)CC3=CC=CC=C3)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565141 |
Source


|
| Record name | 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132462-23-8 |
Source


|
| Record name | 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














